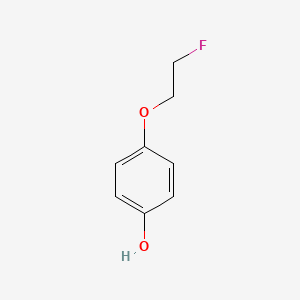

4-(2-Fluoroethoxy)phenol

Overview

Description

“4-(2-Fluoroethoxy)phenol” is a chemical compound with the molecular formula C8H9FO2 . It is also known as 4-(2-fluoroethoxy)phenol, FEC, and others.

Synthesis Analysis

The synthesis of phenolic compounds like “4-(2-Fluoroethoxy)phenol” can be achieved through various methods. For instance, phenolic compounds can be obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source . Other methods include the Hock Process, enzymatic polymerization, and reactions with oxidants such as hydroxyl radical .

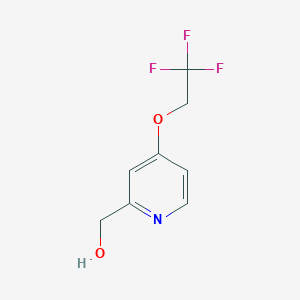

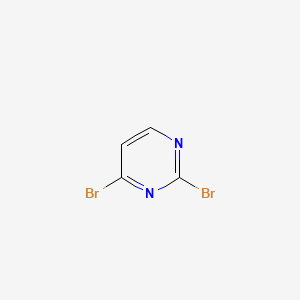

Molecular Structure Analysis

The molecular weight of “4-(2-Fluoroethoxy)phenol” is 156.16 g/mol . The InChI code for this compound is 1S/C8H9FO2/c9-5-6-11-8-3-1-7 (10)2-4-8/h1-4,10H,5-6H2 .

Chemical Reactions Analysis

Phenolic compounds like “4-(2-Fluoroethoxy)phenol” are known to undergo various chemical reactions. They are very reactive towards electrophilic aromatic substitution . Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The physical form of “4-(2-Fluoroethoxy)phenol” is a powder .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Fluoroethoxy)phenol are currently unknown. The compound is a derivative of phenol, which is known to have a wide range of targets, including various enzymes and cell structures . .

Mode of Action

As a phenol derivative, it may share some of the properties of phenol, which is known to act as an antiseptic and disinfectant by denaturing proteins and disrupting cell membranes . .

Biochemical Pathways

Phenol, the parent compound, is known to be involved in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids . .

Pharmacokinetics

One study on a similar compound, [18F] 4-(2-fluoroethoxy)-2H-chromen-2-one, showed good stability, high radiochemical purity, and favorable pharmacokinetics . .

Result of Action

Given its structural similarity to phenol, it may share some of phenol’s known effects, such as disruption of cell membranes and denaturation of proteins . .

Safety and Hazards

“4-(2-Fluoroethoxy)phenol” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H302, H315, H319, and H335 . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name |

4-(2-fluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKINCRMLKOOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567671 | |

| Record name | 4-(2-Fluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoroethoxy)phenol | |

CAS RN |

93613-07-1 | |

| Record name | 4-(2-Fluoroethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93613-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

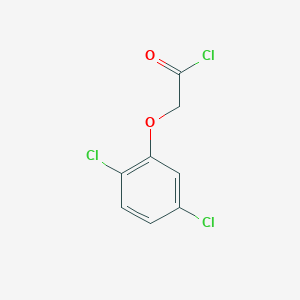

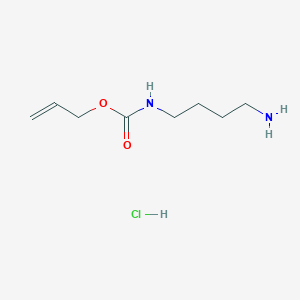

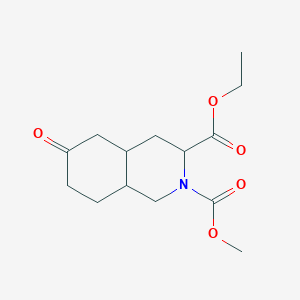

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)